2-methyl-1H-Naphth[1,2-d]imidazole
Description
Overview of Naphthimidazole Core Structures in Medicinal Chemistry
The naphthimidazole core, characterized by the fusion of a naphthalene (B1677914) and an imidazole (B134444) ring, represents a "privileged structure" in medicinal chemistry. This term is used for molecular frameworks that are able to bind to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The inherent properties of the naphthalene moiety, a bicyclic aromatic hydrocarbon, combined with the versatile binding capabilities of the imidazole ring, create a unique scaffold for drug design.
Naphthoquinones, which are structurally related to naphthimidazoles, are recognized for their significant and diverse pharmacological activities, serving as vital components in metabolic electron transport chains and participating in various biological oxidative processes. nih.gov This inherent bioactivity of the naphtho- portion of the molecule provides a strong starting point for the development of potent therapeutic agents.
Research into naphthimidazole derivatives has revealed their potential in various therapeutic areas. For instance, naphthoimidazoles derived from β-lapachone have been identified as potent trypanocidal agents, capable of inducing different death phenotypes in Trypanosoma cruzi, the parasite responsible for Chagas disease. farmaciajournal.com These compounds have been shown to target the parasite's mitochondria, reservosomes, and DNA. farmaciajournal.com Furthermore, the investigation into these derivatives has highlighted autophagy as a predominant death pathway induced by these molecules. nih.govfarmaciajournal.com The facile synthesis of such compounds opens avenues for large-scale production and further evaluation in preclinical models. nih.gov
Historical and Contemporary Significance of Imidazole Heterocycles in Drug Discovery
The journey of imidazole in medicinal chemistry began in the 1840s with its discovery. The first successful synthesis of the imidazole ring was achieved by the German chemist Heinrich Debus in 1858. nih.gov This five-membered aromatic heterocycle, containing two nitrogen atoms, quickly demonstrated its immense potential due to its desirable properties, including high stability, water solubility, and the capacity for hydrogen bonding. nih.gov
Historically and into the present day, the imidazole scaffold has been a cornerstone in drug discovery and development. nih.govacs.org It is a fundamental component of several essential biological molecules, including the amino acid histidine, histamine, biotin, and nucleic acids like purines. researchgate.net This natural prevalence underscores the ring's biocompatibility and its crucial role in physiological processes. researchgate.net
The contemporary significance of imidazole heterocycles is evidenced by their presence in a multitude of FDA-approved drugs. Imidazole-based compounds have been developed as anticancer, antimicrobial, antifungal, antiviral, anti-inflammatory, and antidiabetic agents, among others. researchgate.net The structural features of the imidazole ring allow for multiple interactions with biological targets such as enzymes and receptors through hydrogen bonds, van der Waals forces, and hydrophobic interactions. This versatility has made it a central scaffold for the development of new therapeutic agents, with ongoing research focused on creating derivatives with enhanced potency and selectivity to minimize side effects. nih.govnih.gov
Research Landscape and Specific Focus on 2-methyl-1H-Naphth[1,2-d]imidazole
The research landscape for naphthimidazole derivatives is active, with a particular interest in their potential as anticancer and fluorescent agents. nih.gov While broad studies on naphthoimidazoles exist, the specific compound This compound has been a subject of interest due to the unique influence of the methyl group at the 2-position of the imidazole ring. This substitution can potentially enhance its biological activity and chemical reactivity compared to its non-methylated counterpart. smolecule.com
The synthesis of This compound can be achieved through the cyclization of 1,2-diaminonaphthalene (B43638) with an appropriate reagent to introduce the 2-methyl-imidazole ring. A general method for creating the imidazole ring is the reaction of a diamine with an aldehyde or carboxylic acid.
Research has indicated that This compound possesses notable biological activity, including potential as an anticancer agent with the ability to induce apoptosis in cancer cells. smolecule.com It has also been investigated for its antimicrobial and antiviral properties. smolecule.com The mechanism of its action is thought to involve interactions with specific molecular targets, thereby modulating signaling pathways related to cell proliferation and survival. smolecule.com
Furthermore, the fluorescent properties of naphthoimidazoles, including the 2-methyl derivative, make them valuable tools in material science and as fluorescent probes for biological imaging. smolecule.com
A study on a series of naphth[1,2-d]imidazole derivatives, synthesized from β-lapachone, evaluated their cytotoxic activity against several human cancer cell lines. While this study did not exclusively focus on the 2-methyl derivative, it provides valuable insight into the anticancer potential of this class of compounds. The table below summarizes the cytotoxic activities (IC₅₀ values) of some of these derivatives against various cancer cell lines.
| Compound | Substituent at C2 | SNB-19 (Glioblastoma) IC₅₀ (µM) | HCT-116 (Colorectal Carcinoma) IC₅₀ (µM) | HL-60 (Promyelocytic Leukemia) IC₅₀ (µM) |
|---|---|---|---|---|
| IM4 | 4-Hydroxyphenyl | >100 | >100 | 8.71 |
| IM5 | 4-(Dimethylamino)phenyl | 21.05 | 62.11 | 29.92 |
| IM6 | 4-Nitrophenyl | >100 | 21.12 | 25.46 |
This data indicates that the substituent at the C2 position of the naphthimidazole ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines. For instance, compound IM4, with a 4-hydroxyphenyl group, showed high and selective activity against the leukemia cell line HL-60. nih.gov
The research on This compound and its analogs is a promising area of medicinal chemistry. The combination of a proven bioactive core (naphthimidazole) with the specific modulation provided by the 2-methyl group offers a rich field for the discovery of new therapeutic agents and research tools.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3H-benzo[e]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDHPZQPVRNKHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl 1h Naphth 1,2 D Imidazole and Its Analogs
Strategies for the Construction of the Naphthimidazole Ring System
The formation of the fused naphthimidazole core is the foundational step in the synthesis of these compounds. Various methods, ranging from classical condensation reactions to modern catalytic approaches, have been developed to achieve this.
Classical and Contemporary Annulation Approaches
The traditional and most direct method for constructing the 1H-naphth[1,2-d]imidazole ring system involves the condensation of 1,2-diaminonaphthalene (B43638) with a suitable carboxylic acid or its derivative. For instance, the reaction of 1,2-diaminonaphthalene with formic acid is a known route to the parent 1H-naphth[1,2-d]imidazole. chemicalbook.com A similar principle is applied for the synthesis of 2-substituted derivatives.
A common contemporary approach involves the cyclization of a 1,2-diamino species with an aldehyde. For example, the condensation of benzene-1,2-diamine with 4-methoxynaphthalene-1-carbaldehyde is used to synthesize 2-(4-methoxynaphthalen-1-yl)-1H-benzo[d]imidazole. iucr.org This highlights a versatile strategy where the choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole (B57391) ring.
Modern synthetic methods also employ catalytic systems to facilitate the annulation process. Iron-catalyzed C-H amination has been developed for constructing imidazole-fused ring systems under aerobic conditions, offering a greener alternative. nih.gov Another approach involves the annulation of β-naphthols with vinylsulfonium salts to create dihydrofuran derivatives, which demonstrates the broader applicability of annulation strategies in synthesizing fused heterocyclic systems. nih.gov
| Starting Materials | Reagents/Conditions | Product |
| 1,2-Diaminonaphthalene, Formic acid | Reflux | 1H-Naphth[1,2-d]imidazole |
| Benzene-1,2-diamine, 4-Methoxynaphthalene-1-carbaldehyde | Methanol, stir | 2-(4-Methoxynaphthalen-1-yl)-1H-benzo[d]imidazole |
| β-Naphthols, Vinylsulfonium salts | Mild conditions | Dihydrofuran derivatives |
Mechanistic Studies of Naphthimidazole Formation (e.g., Decarboxylation Pathways)
The formation of the imidazole (B134444) ring often proceeds through a series of well-defined mechanistic steps. In the condensation reaction between a diamine and a carboxylic acid, the initial step is the formation of an amide bond, followed by an intramolecular cyclization and subsequent dehydration to yield the imidazole ring.
Decarboxylation pathways are also relevant in the synthesis of certain heterocyclic compounds. While not directly detailed for 2-methyl-1H-naphth[1,2-d]imidazole in the provided context, decarboxylase enzymes are known to be crucial in the biosynthesis of various natural products and have potential as biocatalysts in chemical synthesis. nih.gov For instance, phosphonopyruvate (B1221233) decarboxylase catalyzes the conversion of 3-phosphonopyruvate (B1263368) to 2-phosphonoacetaldehyde, a key step in the formation of carbon-phosphorus bonds. nih.gov Such enzymatic or bio-inspired strategies could offer future avenues for naphthimidazole synthesis.
Regioselective Functionalization of the Naphthimidazole Core
Once the naphthimidazole scaffold is constructed, further functionalization is often desired to modulate its properties. Regioselectivity, the ability to introduce substituents at specific positions, is a critical aspect of this process.
Introduction of Substituents at the 2-position (e.g., Methyl Group Incorporation)
The substituent at the 2-position of the naphthimidazole ring is typically introduced during the initial cyclization reaction. To synthesize this compound, acetic acid or a reactive equivalent would be condensed with 1,2-diaminonaphthalene. This is a common strategy in the synthesis of 2-substituted benzimidazoles, where condensing o-phenylenediamine (B120857) with different carboxylic acids leads to a variety of 2-substituted products. researchgate.net For example, using glacial acetic acid yields 2-methyl-1H-benzimidazole. researchgate.net
N-Alkylation and Other Nitrogen Substitutions
The nitrogen atoms of the imidazole ring are common sites for functionalization, particularly through N-alkylation. This modification can significantly impact the compound's biological activity. nih.govnih.gov The N-alkylation of imidazoles and benzimidazoles is typically achieved by reacting the parent heterocycle with an alkyl halide in the presence of a base. researchgate.net Common bases used include potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). researchgate.net For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of K2CO3 in DMF leads to regioselective N-2 alkylation. organic-chemistry.org
Alternative methods for N-alkylation include using dimethyl sulfate (B86663) or reacting with alkyl halides in acetone (B3395972) with triethylamine. researchgate.net Ruthenium-catalyzed N-alkylation of amines with alcohols has also been reported, offering a more atom-economical approach. rsc.org
| Substrate | Reagent | Conditions | Product |
| Imidazole/Benzimidazole | Alkyl halide, K2CO3 | DMF | N-alkylated imidazole/benzimidazole |
| Amine | Alcohol | [Ru(p-cymene)Cl2]2, bidentate phosphine (B1218219) ligand | Secondary amine |
| 4-Bromo-NH-1,2,3-triazole | Alkyl halide, K2CO3 | DMF, -10°C | 2-Alkyl-4-bromo-1,2,3-triazole |
Innovative Synthetic Approaches for Naphthimidazole Derivatives
The development of novel synthetic methods is crucial for accessing diverse and complex naphthimidazole derivatives. These innovative approaches often focus on improving efficiency, sustainability, and the ability to introduce a wide range of functional groups.
Recent advances in the synthesis of fused benzimidazoles include methods such as nitrobenzene (B124822) reduction followed by cyclization, cyclization of aryl amidines, and cross-dehydrogenative coupling using transition metal catalysis. nih.gov Metal-free oxidative transformations, employing thermal, photochemical, or electrochemical methods, are also gaining prominence as greener alternatives. nih.gov
Green Chemistry Methodologies (e.g., Solvent-Free, Microwave-Assisted Synthesis)
In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds, aiming to reduce waste, energy consumption, and the use of hazardous substances. Solvent-free and microwave-assisted techniques have emerged as powerful tools in this endeavor.
Solvent-Free Synthesis:
Solvent-free reactions offer significant environmental benefits by eliminating the need for often toxic and volatile organic solvents. These reactions are typically conducted by heating a mixture of the reactants, sometimes with the aid of a solid support or catalyst. For instance, the synthesis of various imidazole derivatives has been successfully achieved under solvent-free conditions by heating a mixture of a 1,2-diamine, an aldehyde, and ammonium (B1175870) acetate (B1210297) at approximately 70°C for about an hour. nih.gov This approach not only simplifies the reaction setup and work-up but also often leads to higher yields and shorter reaction times. asianpubs.org While specific examples for this compound are not extensively documented, the successful application of this method to analogous benzimidazoles suggests its potential for the synthesis of the target compound. One study demonstrated the efficient synthesis of imidazolines and benzimidazoles by grinding a 1,2-diamine with an aldehyde in the presence of potassium ferrocyanide as a catalyst under solvent-free conditions, yielding products in excellent yields (90-97%). derpharmachemica.com
Microwave-Assisted Synthesis:
Microwave irradiation has revolutionized organic synthesis by enabling rapid and efficient heating of reaction mixtures. This often leads to dramatic reductions in reaction times, increased product yields, and enhanced selectivity compared to conventional heating methods. The synthesis of various imidazole and imidazoline (B1206853) derivatives has been significantly improved using microwave assistance. For example, 2-substituted-2-imidazolines have been synthesized from nitriles and ethylenediamine (B42938) in the presence of carbon disulfide under microwave irradiation, with reaction times as short as one minute and yields ranging from 70-80%. researchgate.net Another protocol describes the efficient one-pot, two-step microwave-assisted synthesis of disubstituted 2-amino-1H-imidazoles. researchgate.net Furthermore, a sequential two-step, one-pot multicomponent reaction for the synthesis of tri/tetrasubstituted imidazole derivatives has been developed using microwave irradiation, affording moderate to good yields (46%-80%). nih.gov These examples highlight the potential of microwave-assisted synthesis as a green and efficient method for accessing naphthimidazole scaffolds.
| Starting Materials | Product Type | Reaction Conditions | Yield (%) | Reference |
| Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | 2-Aryl-1H-benzo[d]imidazole | Solvent-free, 70°C, 1 h | High | nih.gov |
| 1,2-Diamine, Aldehyde, K₄[Fe(CN)₆] | Imidazolines/Benzimidazoles | Solvent-free, grinding | 90-97 | derpharmachemica.com |
| Nitriles, Ethylenediamine, CS₂ | 2-Substituted-2-imidazolines | Microwave irradiation, 1 min | 70-80 | researchgate.net |
| 2-Aminopyrimidines, α-Bromoketones, Hydrazine | Disubstituted 2-amino-1H-imidazoles | Microwave-assisted, one-pot | - | researchgate.net |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate, p-Toluenesulfonic acid | Tri/tetrasubstituted imidazoles | Microwave-assisted, one-pot | 46-80 | nih.gov |
Catalytic Synthesis (e.g., Metal-Catalyzed and Organocatalytic Methods)
Catalysis plays a pivotal role in modern organic synthesis, enabling the development of efficient and selective transformations. Both metal-based and organic catalysts have been employed for the synthesis of imidazole-containing heterocycles.
Metal-Catalyzed Synthesis:
Transition metal catalysts are widely used for their ability to facilitate a broad range of organic transformations, including the formation of carbon-nitrogen bonds crucial for imidazole ring synthesis. While specific metal-catalyzed syntheses of this compound are not extensively reported, related methodologies for analogous structures are prevalent. For example, rhodium(III)-catalyzed cascade reactions have been utilized for the synthesis of functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines. rsc.org In a different approach, a one-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a process involving a palladium-catalyzed N-arylation and a copper-catalyzed C–H functionalization/C–N bond formation. nih.gov The synthesis of naphtho[1,2-d]imidazoles has also been reported starting from 2-acetylnaphthalene (B72118) and sodium azide (B81097) in the presence of polyphosphoric acid. researchgate.net
Organocatalytic Synthesis:
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and environmentally friendly alternative to metal catalysis. Imidazole itself can act as an organocatalyst in various reactions. For instance, the multicomponent reaction of malononitrile, an aldehyde, and a third component like a naphthol derivative can be catalyzed by imidazole to produce a diverse range of functionalized molecules. nih.gov This highlights the potential for autocatalytic or imidazole-catalyzed synthesis of naphthimidazole structures. Furthermore, nano-graphene oxide has been employed as a catalyst for the one-pot synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions, which are potential precursors for naphth[1,2-d]oxazoles and related heterocycles. ajgreenchem.com
| Starting Materials | Product Type | Catalyst | Key Features | Reference |
| 2-Arylimidazo[1,2-a]pyridine-3-carbaldehydes, Cyclic α-diazo-1,3-diketones | Functionalized naphtho[1′,2′:4,5]imidazo[1,2-a]pyridines | Rh(III) | C–H bond carbenoid insertion and [5 + 1] annulation | rsc.org |
| N-Phenylbenzimidamides, Iodobenzenes/Bromobenzenes | 1,2-Diphenyl-1H-benzo[d]imidazole derivatives | Pd and Cu | One-pot N-arylation and C–H functionalization/C–N bond formation | nih.gov |
| 2-Acetylnaphthalene, NaN₃ | 2-Methylnaphtho[1,2-d]imidazole | Polyphosphoric acid | Schmidt reaction and heterocyclization | researchgate.net |
| Malononitrile, Aldehyde, Naphthol derivative | Functionalized heterocycles | Imidazole | Organocatalytic multicomponent reaction | nih.gov |
| Aldehydes, 2-Naphthol, Acetamide | 1-Amidoalkyl-2-naphthols | Nano-graphene oxide | Solvent-free, one-pot, heterogeneous catalysis | ajgreenchem.com |
One-Pot and Multicomponent Reactions
One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single reaction vessel, avoiding the isolation of intermediates. This approach aligns with the principles of green chemistry by reducing solvent waste, time, and energy consumption.
The synthesis of various imidazole derivatives has been effectively achieved through one-pot MCRs. A notable example is the one-pot, four-component synthesis of N-substituted 2,4-diarylimidazoles by heating a mixture of a 2-bromoacetophenone, a primary amine, an aldehyde, and ammonium acetate under solvent-free conditions, affording yields of 80–96%. organic-chemistry.org Similarly, a one-pot, microwave-assisted synthesis of tri/tetrasubstituted imidazoles has been developed, demonstrating the synergy between these two green chemistry principles. nih.gov
The synthesis of naphth[1,2-d]imidazoles from β-lapachone, an ortho-naphthoquinone, and various aldehydes in the presence of ammonium acetate is a prime example of a one-pot reaction leading to this specific scaffold. nih.gov This reaction proceeds via the Debus-Radziszewski reaction, a multicomponent reaction that forms imidazoles from a dicarbonyl compound, an aldehyde, and ammonia. nih.gov In this case, the reaction of β-lapachone with different aldehydes at 70°C yielded a series of 2-substituted naphth[1,2-d]imidazole derivatives. nih.gov
| Starting Materials | Product Type | Reaction Conditions | Yield (%) | Reference |
| 2-Bromoacetophenone, Primary amine, Aldehyde, Ammonium acetate | N-Substituted 2,4-diarylimidazoles | Solvent-free, 130°C, 2 h | 80-96 | organic-chemistry.org |
| Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary amines, Ammonium acetate, p-Toluenesulfonic acid | Tri/tetrasubstituted imidazoles | Microwave-assisted, one-pot | 46-80 | nih.gov |
| β-Lapachone, Aldehyde, Ammonium acetate | 2-Substituted naphth[1,2-d]imidazoles | Glacial acetic acid, 70°C | 18.3-32.6 | nih.gov |
| Benzene-1,2-diamine, Aromatic aldehyde, Ammonium acetate | 2-Aryl-1H-benzo[d]imidazole | Solvent-free, 70°C, 1 h | High | nih.gov |
Structure Activity Relationship Sar and Structural Biology of 2 Methyl 1h Naphth 1,2 D Imidazole Derivatives
Influence of Naphthimidazole Core Modifications on Biological Activity
The naphth[1,2-d]imidazole scaffold is a key structural motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. ontosight.airesearchgate.net Modifications to this core structure can profoundly influence the pharmacological properties of the resulting derivatives, impacting their efficacy as potential therapeutic agents. ontosight.airesearchgate.netmdpi.com
Research has shown that the fused ring system of the naphthimidazole core provides a rigid framework that can be strategically functionalized to interact with various biological targets. ontosight.ai The inherent aromaticity and planarity of this core are crucial for its ability to intercalate with DNA or bind to the active sites of enzymes. researchgate.net For instance, derivatives of naphth[1,2-d]imidazol-8-ol have demonstrated promising antimicrobial and antiparasitic activities, attributed to the core's ability to induce oxidative stress within pathogens.
Studies on related naphthoimidazole-4,9-diones have highlighted the importance of the core structure in cytotoxic activity against cancer cells. nih.govacs.org The substitution pattern on the naphth[2,3-d]imidazole-4,9-dione core, for example, was found to be a critical determinant of its anticancer potential. nih.govacs.org
Interactive Table: Biological Activities of Naphthimidazole Core Derivatives
| Compound Class | Biological Activity | Key Structural Features |
|---|---|---|
| Naphth[1,2-d]imidazoles | Anticancer, Fluorescent Probes | Fused naphthyl and imidazole (B134444) rings |
| Naphth[1,2-d]imidazol-8-ol derivatives | Antimicrobial, Antiparasitic | Hydroxyl group at the 8-position |
Role of the 2-methyl Substituent and Other Peripheral Substituents in Pharmacological Profiles
The substitution at the C2 position of the naphth[1,2-d]imidazole ring has been identified as a critical factor in determining the cytotoxic activity of these compounds against cancer cell lines. mdpi.com For instance, the unsubstituted analog, IM1, was found to be the least potent in a series of tested compounds, underscoring the importance of substitution at this position for anticancer efficacy. mdpi.com
The introduction of a methyl group at the 2-position, as in 2-methyl-1H-Naphth[1,2-d]imidazole, can influence the compound's electronic and steric properties, thereby modulating its interaction with biological targets. In a study of 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, this specific substitution pattern was found to be the most active among a series of derivatives, with other alkyl, phenyl, or benzyl (B1604629) substitutions failing to improve activity. nih.gov
Beyond the 2-position, other peripheral substituents also play a significant role in shaping the pharmacological profiles of naphthimidazole derivatives. For example, in a series of naphth[1,2-d]imidazoles, the nature of the substituent on an aromatic ring at the C2 position influenced their fluorescence properties. mdpi.com Electron-donating groups like 4-hydroxyphenyl and 4-dimethylaminophenyl enhanced fluorescence intensity, while an electron-withdrawing group like 4-nitrophenyl diminished it. mdpi.com
Furthermore, modifications at other positions on the naphthimidazole scaffold, such as the N1 and C5/C6 positions in the related benzimidazole (B57391) series, have been shown to significantly impact anti-inflammatory activity. nih.gov The introduction of various functional groups can alter the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are crucial for its pharmacokinetic and pharmacodynamic properties. ontosight.ainih.gov
Interactive Table: Influence of Substituents on the Activity of Naphth[1,2-d]imidazole Derivatives
| Compound | Substituent at C2 | Other Substituents | Observed Activity |
|---|---|---|---|
| IM1 | Unsubstituted | - | Least potent cytotoxic activity |
| IM4 | 4-hydroxyphenyl | - | Enhanced fluorescence |
| IM5 | 4-dimethylaminophenyl | - | Highest fluorescence intensity |
| IM6 | 4-nitrophenyl | - | Diminished fluorescence |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Approaches
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. crpsonline.com For imidazole-containing compounds, 2D and 3D-QSAR analyses have been successfully employed to guide the design of more potent inhibitors for various biological targets. crpsonline.comcrpsonline.com
In the context of this compound derivatives, QSAR models can elucidate the key physicochemical and structural features that govern their pharmacological effects. For instance, a 2D-QSAR study on imidazole derivatives targeting heme oxygenase revealed the importance of physicochemical and alignment-independent descriptors for inhibitory activity. crpsonline.comcrpsonline.com Such models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. koreascience.kr
Cheminformatic approaches complement QSAR by managing, analyzing, and modeling large datasets of chemical information. tandfonline.com These methods can be used to assess the "drug-likeness" of this compound derivatives based on parameters like Lipinski's rule of five, which predicts oral bioavailability. bohrium.com Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can anticipate the pharmacokinetic properties of these compounds, helping to identify potential liabilities early in the drug discovery process. tandfonline.com
A 3D-QSAR model, such as k-Nearest Neighbor Molecular Field Analysis (kNN-MFA), can provide insights into the spatial requirements for optimal biological activity. crpsonline.com For example, such a model might indicate that a positive electrostatic potential and a specific range of steric bulk are favorable for enhancing the activity of imidazole derivatives. crpsonline.comcrpsonline.com These findings offer a three-dimensional roadmap for the rational design of new this compound analogs with improved pharmacological profiles.
Interactive Table: Key Parameters in QSAR and Cheminformatic Analysis
| Analysis Type | Key Parameters | Application to this compound Derivatives |
|---|---|---|
| 2D-QSAR | Physicochemical descriptors, Alignment-independent descriptors | Predicting biological activity based on 2D structural features |
| 3D-QSAR (kNN-MFA) | Electrostatic fields, Steric fields | Defining the 3D spatial requirements for optimal activity |
Molecular Modeling and Conformational Studies
Molecular modeling and conformational analysis provide a dynamic, three-dimensional perspective on how this compound derivatives interact with their biological targets. These computational techniques are instrumental in understanding the specific binding modes and the energetic landscape of these interactions. tandfonline.commdpi.com
By employing methods like molecular docking, researchers can predict the preferred orientation of a ligand within the active site of a protein. tandfonline.commdpi.com For instance, docking studies on 2-pyridylbenzimidazole derivatives targeting the CB1 cannabinoid receptor revealed a "Y-like" conformation within the binding pocket, with the benzimidazole scaffold forming the body of the "Y". mdpi.com Similar studies on this compound derivatives could elucidate their binding to specific enzymes or receptors, guiding the design of analogs with enhanced affinity and selectivity.
Conformational analysis, often performed using techniques like nuclear magnetic resonance (NMR) spectroscopy and theoretical calculations (e.g., MM2), helps to determine the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net The conformation of a molecule is critical as it dictates which functional groups are available for interaction with a biological target. For example, studies on aminotetralols have used these methods to understand their stereochemistry and conformational preferences. researchgate.net
Furthermore, molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time, revealing how the binding interactions fluctuate under physiological conditions. tandfonline.com The electrostatic potential map of a molecule, which can be calculated using quantum chemical methods, identifies regions of positive and negative charge, highlighting potential sites for electrostatic interactions with a receptor. nih.gov For imidazole itself, the electrostatic map shows distinct electronic densities on each atom of the ring, which influences its interactions. nih.gov
Interactive Table: Molecular Modeling Techniques and Their Applications
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| Molecular Docking | Preferred binding orientation, Binding affinity | Predicting how derivatives bind to biological targets |
| Conformational Analysis | Stable 3D structure, Stereochemistry | Understanding the spatial arrangement of functional groups |
| Molecular Dynamics | Stability of ligand-protein complex | Assessing the dynamic nature of binding interactions |
Biological Activities of 2 Methyl 1h Naphth 1,2 D Imidazole and Its Analogs in Pre Clinical Research
Anticancer and Antiproliferative Spectrum
The anticancer properties of 2-methyl-1H-Naphth[1,2-d]imidazole and its derivatives have been a significant area of investigation, with studies highlighting their ability to inhibit the growth of various cancer cell lines.
In Vitro Cytotoxicity Evaluation Against Various Cancer Cell Lines
A number of studies have demonstrated the cytotoxic effects of this compound analogs against a panel of human cancer cell lines. For instance, a series of naphth[1,2-d]imidazoles derived from β-lapachone were assessed for their ability to inhibit cell growth in human glioblastoma (SNB-19), human colorectal carcinoma (HCT-116), and human promyelocytic leukemia (HL-60) cell lines. mdpi.com The results indicated that substitutions at the C2 position of the naphth[1,2-d]imidazole ring are crucial for cytotoxic activity. mdpi.com Specifically, an analog with a naphthyl group at the C2 position showed a significant decrease in cell growth inhibition, suggesting the importance of the substituent at this position for the observed activity. mdpi.com
In another study, the 2-methyl substituted analog of a naphthalene-1,4-dione imidazole (B134444) derivative, compound 44 , demonstrated notable potency with an IC50 of 6.4 μM. rsc.org Further assessments of this compound against human lung squamous cell carcinoma (CALU-1) and pancreatic cancer (Mia-Pa-Ca-2) cell lines showed its superior potency compared to the hit compound BH10. rsc.org
The following table summarizes the in vitro cytotoxicity data for selected this compound analogs and related compounds from the literature.
| Compound | Cancer Cell Line | IC50 (µM) | Source |
| IM1 | HL-60 | 24.23 | researchgate.net |
| HCT-116 | 62.11 | researchgate.net | |
| SNB-19 | 46.44 | researchgate.net | |
| IM2 | HL-60 | 29.92 | researchgate.net |
| HCT-116 | 21.69 | researchgate.net | |
| SNB-19 | 26.97 | researchgate.net | |
| IM4 | HL-60 | 8.71 | researchgate.net |
| HCT-116 | 23.04 | researchgate.net | |
| SNB-19 | 31.90 | researchgate.net | |
| IM5 | HL-60 | 12.35 | researchgate.net |
| HCT-116 | 44.07 | researchgate.net | |
| SNB-19 | 21.05 | researchgate.net | |
| IM6 | HL-60 | 13.67 | researchgate.net |
| HCT-116 | 21.12 | researchgate.net | |
| SNB-19 | 22.27 | researchgate.net | |
| IM7 | HL-60 | 14.90 | researchgate.net |
| HCT-116 | 35.11 | researchgate.net | |
| Compound 44 | HEC1A | 6.4 | rsc.org |
| 1-methyl-1H-anthra[2,3-d]imidazole-4,11-dione | MCF-7 | 7.4 | researchgate.net |
| A549 | 1.6 | researchgate.net | |
| Naphthoimidazole phenacylimidazolium derivative (a21–2) | Gastric Cancer Cells | Not specified | researchgate.net |
Pre-clinical Assessment in Cellular and Animal Models
The therapeutic potential of these compounds has been further explored in preclinical models. For instance, a naphthoquinone phenacylimidazolium derivative, compound a21–2 , was shown to inhibit the proliferation and colony formation of gastric cancer cells. researchgate.net Mechanistic studies revealed that this compound induces the production of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest at the G2/M phase. researchgate.net Furthermore, the activation of the JNK pathway by ROS was found to induce mitochondrial-mediated apoptosis. researchgate.net In vivo studies using nude mice demonstrated that compound a21–2 effectively inhibited tumor growth without causing significant systemic toxicity. researchgate.net These findings underscore the potential of such derivatives as candidates for further anticancer drug development. researchgate.netnih.gov
Antimicrobial Efficacy
Beyond their anticancer effects, this compound and its analogs have demonstrated a broad spectrum of antimicrobial activity.
Antibacterial Activities (Gram-Positive and Gram-Negative Organisms)
The antibacterial potential of imidazole-based compounds is well-documented. clinmedkaz.orgnih.gov While specific data for this compound is limited, studies on related imidazole derivatives provide valuable insights. For example, certain imidazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. sums.ac.irresearchgate.net One study highlighted an imidazole derivative that exhibited potent activity against Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 1-4 μg/mL, and against Gram-negative bacteria with MICs ranging from 8-64 μg/mL. sums.ac.ir Another set of imidazole derivatives showed desirable antibacterial activity against a range of both Gram-positive and Gram-negative species. researchgate.net
The following table presents the antibacterial activity of selected imidazole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Source |
| Compound C5 (Imidazole derivative) | S. aureus | 1-4 | sums.ac.ir |
| Gram-negative bacteria | 8-64 | sums.ac.ir | |
| Compound C6 (Imidazole derivative) | Gram-positive bacteria | 32-128 | sums.ac.ir |
| Gram-negative bacteria | 128 | sums.ac.ir | |
| Compound C7 (Imidazole derivative) | Gram-positive bacteria | 2-8 | sums.ac.ir |
| Gram-negative bacteria | 8-64 | sums.ac.ir | |
| Compound C8 (Imidazole derivative) | Tested bacteria strains | 64-128 | sums.ac.ir |
Antifungal Properties
The antifungal activity of azole compounds, including imidazoles, is a cornerstone of their therapeutic application. clinmedkaz.org Research has shown that various imidazole derivatives possess significant antifungal properties. researchgate.net For instance, one study reported an imidazole derivative with excellent anticandidal activity, showing an MIC of 1 µg/mL against Candida albicans, which was comparable to the standard drug Amphotericin B. sums.ac.ir Another study synthesized a series of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives and tested their antifungal activity against Candida albicans, with one compound showing promising results. scispace.com
The table below summarizes the antifungal activity of selected imidazole derivatives.
| Compound | Fungal Strain | MIC (µg/mL) | Source |
| Compound C5 (Imidazole derivative) | Candida albicans | 1 | sums.ac.ir |
| Compound 15 (2,4,5-triphenyl-1H-imidazole-1-yl derivative) | Candida albicans | Not specified | scispace.com |
| Nitro-containing Imidazole derivatives | Various Candida species | Varied | clinmedkaz.org |
Antiviral and Antitubercular Activities
The therapeutic spectrum of imidazole derivatives also extends to antiviral and antitubercular activities. jchemrev.com Several studies have reported on the potential of imidazole-containing compounds to combat viral infections and tuberculosis. researchgate.netresearchgate.net Specifically, some benzimidazole (B57391) derivatives, which share a structural relationship with naphthoimidazoles, have been investigated for their antiviral properties. researchgate.net In the context of tuberculosis, imidazole derivatives have been screened for their activity against Mycobacterium tuberculosis, with some compounds showing excellent in vitro antitubercular activity. researchgate.net The development of novel fluorobenzimidazoles has also yielded compounds with potent antitubercular activity against the H37Rv strain. nih.gov
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.
Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.
4.2.4. Antiparasitic Activities 4.3. Anti-inflammatory and Immunomodulatory Effects jchemrev.comresearchgate.netlongdom.orgnih.govnih.govsmolecule.comnih.govias.ac.in 4.4. Neuropharmacological and Psychotropic Potential (e.g., Antidepressant-like Activities in Experimental Models) researchgate.netnih.govnih.govnih.govacs.org 4.5. Enzyme Inhibition and Modulatory Activities longdom.orgsmolecule.comacs.orgias.ac.in 4.5.1. Inhibition of Specific Enzymes (e.g., Dihydroorotate Dehydrogenase, Alpha-Amylase, Topoisomerase I) 4.5.2. Interaction with Receptors (e.g., Dopamine and Serotonin Receptors) 4.6. Antioxidant Activity and Other Bioactive Properties jchemrev.comnih.govacs.orgias.ac.in
Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).
Mechanisms of Action and Biological Pathways Targeted by Naphthimidazole Compounds
Elucidation of Molecular Targets and Binding Interactions
The biological activity of naphthimidazole compounds stems from their ability to interact with a variety of molecular targets, a characteristic largely influenced by their distinct chemical structure. The planar naphthyl group, fused with the imidazole (B134444) ring, creates a scaffold capable of engaging in multiple types of non-covalent interactions, such as hydrogen bonding and π-π stacking, which enhances binding affinity to target proteins. The imidazole component itself is a versatile chemical feature; it can act as both a hydrogen bond donor and acceptor and can coordinate with metal ions, which is crucial for the catalytic activity of many enzymes. scispace.com
While specific molecular targets for 2-methyl-1H-Naphth[1,2-d]imidazole are not extensively detailed in the available literature, research on related imidazole and naphthoquinone-containing compounds provides significant insights into their probable mechanisms. A key molecular target identified for certain imidazole derivatives is tubulin. nih.gov For instance, the compound 2-[(1-methylpropyl)dithio]-1H-imidazole directly interacts with tubulin, leading to the oxidation of its cysteine residues. This modification inhibits tubulin's ability to polymerize into microtubules, a critical process for cell division and structure. nih.gov
Furthermore, protein kinases are a major class of molecular targets for imidazole-based compounds. Studies on novel aromatic urea-imidazole salt derivatives have demonstrated direct binding and inhibition of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). acs.org Microscale thermophoresis (MST) analysis confirmed a strong binding affinity of a lead compound (21y) to both ERK1 and ERK2, with dissociation constants (Kd) in the nanomolar range. acs.org Molecular docking and dynamics simulations for other derivatives, such as benzimidazoles, suggest that these compounds interact with key residues like ARG113 involved in ATP binding within the enzyme's active site. nih.gov The naphthol moiety, structurally related to the naphthyl group in naphthimidazoles, can enhance binding affinity to target proteins, making such compounds candidates for modulating signaling pathways involved in cell proliferation.
Table 1: Binding Affinity of Imidazole Derivative (21y) for ERK1/2 Kinases
| Target Protein | Binding Affinity (Kd) |
|---|---|
| ERK1 | 156 nM |
| ERK2 | 116 nM |
Data derived from Microscale Thermophoresis (MST) analysis of an aromatic urea-imidazole salt derivative. acs.org
Cellular and Subcellular Effects
The interactions of naphthimidazole compounds at the molecular level translate into a range of observable cellular and subcellular effects. A prominent effect of targeting tubulin, as seen with the imidazole derivative IV-2, is the disruption of the microtubule network. nih.gov Immunocytochemistry studies in breast cancer cells (MCF-7) and human umbilical vein endothelial cells (HUVEC) revealed a significant loss of microtubule structure following treatment. nih.gov Western blot analysis further confirmed this by showing an increased proportion of unpolymerized, soluble tubulin within the treated cells, which disrupts essential cellular processes like mitosis, intracellular transport, and maintenance of cell shape. nih.gov
In the context of cancer, imidazole derivatives have been shown to induce programmed cell death pathways. Aromatic urea-imidazole salt derivatives that target the ERK1/2 pathway were found to induce both apoptosis and autophagy-related cell death in MCF-7 breast cancer cells. acs.org Preliminary studies on 2-Methyl-1H-naphtho[1,2-d]imidazol-6-amine suggest it may inhibit tumor growth in specific cancer cell lines, pointing towards a potential role in modulating cell proliferation pathways. smolecule.com The cytotoxic effects of some metal-imidazole complexes have been demonstrated against various cancer cell lines, including ovarian (A2780), lung (A549), and breast (MCF-7) cancer cells, often with greater efficacy than traditional chemotherapeutics like cisplatin. nih.gov
Additionally, some benzimidazole (B57391) derivatives have been observed to affect mitochondrial function. Assays have shown that these compounds can modify the activity of the electron transport chain complexes, which can lead to cellular stress and contribute to cell death mechanisms. nih.gov
Enzyme Kinetic Studies for Inhibitory Mechanisms
Enzyme kinetic studies are crucial for understanding how naphthimidazole compounds exert their inhibitory effects. These studies can determine the mode of inhibition, such as competitive, non-competitive, or allosteric. For example, inhibition of the protein kinase MEK1 can occur through two distinct mechanisms: prevention of activation (PoA) by an upstream kinase or direct inhibition of catalysis (IoC) of its downstream substrate. researchgate.net
Kinetic analyses of benzimidazole derivatives targeting shikimate kinase from Methicillin-Resistant Staphylococcus aureus (SaSK) revealed a competitive mode of inhibition with respect to the co-substrate ATP, and a non-competitive mode with respect to the primary substrate, shikimate. nih.gov This indicates that the inhibitors bind to the ATP-binding site of the enzyme, preventing the natural substrate from binding and halting the catalytic reaction. nih.gov
In another example, the imidazole derivative IV-2 was identified as an inhibitor of the thioredoxin system. nih.gov It acts by oxidizing cysteine residues on both thioredoxin reductase and thioredoxin, leading to the irreversible inhibition of the latter's function. nih.gov Similarly, ADP-Glo kinase assays performed on aromatic urea-imidazole salt derivatives demonstrated potent inhibition of ERK1 and ERK2 activity, with IC50 values in the nanomolar range, confirming their function as direct enzyme inhibitors. acs.org
Table 2: Inhibitory Activity of Imidazole Derivatives Against Target Enzymes
| Compound Class | Target Enzyme | IC50 / Inhibition % | Mode of Inhibition |
|---|---|---|---|
| Aromatic Urea-Imidazole Salt (21y) | ERK1 | 91.71 nM | - |
| Aromatic Urea-Imidazole Salt (21y) | ERK2 | 97.87 nM | - |
| Benzimidazole (C1) | SaSK | ~50% at 70 µM | Competitive (vs. ATP), Non-competitive (vs. Shikimate) |
| Benzimidazole (C2) | SaSK | ~60% at 100 µM | Competitive (vs. ATP), Non-competitive (vs. Shikimate) |
Data sourced from ADP-Glo kinase assays and enzymatic inhibition assays. acs.orgnih.gov
Receptor Binding and Signaling Pathway Analysis
Naphthimidazole compounds and their relatives can modulate various signaling pathways critical to cell function and disease by binding to specific receptors. While direct receptor binding studies for this compound are limited, the broader class of imidazole-containing molecules has been shown to interact with several receptor types. smolecule.com
Derivatives of imidazole are known to be potent modulators of serotonin (5-HT) receptors, with different substitutions on the imidazole scaffold conferring affinity for various subtypes like 5-HT1A, 5-HT2A, and 5-HT7. nih.gov This interaction can influence neurological and psychiatric conditions.
In the context of cancer and cell growth, signaling pathways initiated by receptor tyrosine kinases (RTKs) are significant targets. The compound 1,2-naphthoquinone, which shares a core structural feature with naphthimidazoles, has been identified as a novel activator of the Epidermal Growth Factor Receptor (EGFR). researchgate.net It forms a covalent bond with a lysine residue in the extracellular domain of EGFR, triggering the downstream Akt signaling pathway, which is involved in cell survival and proliferation. researchgate.net Furthermore, the demonstrated inhibition of ERK1/2 by imidazole derivatives directly impacts the RAS-RAF-MEK-ERK pathway, a central signaling cascade that regulates cell growth, differentiation, and survival. acs.org By targeting ERK1/2, these compounds can effectively shut down this pro-proliferative pathway, which is often hyperactivated in various cancers. acs.org
Computational Chemistry and Rational Drug Design for Naphthimidazole Scaffolds
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a small molecule, such as 2-methyl-1H-Naphth[1,2-d]imidazole, might interact with a biological target, typically a protein. This method is instrumental in elucidating the binding mode and affinity of a ligand for a particular protein, which is a critical step in understanding its potential therapeutic effect.
While specific molecular docking studies on this compound are not extensively detailed in the provided search results, the broader class of naphthoimidazole and benzimidazole (B57391) derivatives has been the subject of numerous such investigations. These studies often target proteins implicated in cancer, such as tubulin and various kinases. For instance, derivatives of 1H-naphtho[2,3-d]imidazole-4,9-dione have been docked into the colchicine-binding site of tubulin, revealing key interactions that could explain their anticancer activity researchgate.net. Similarly, various 1,2-disubstituted benzimidazole compounds have been docked against lung cancer and colon cancer-associated proteins, with binding affinities correlating with their experimental cytotoxic activities nih.govresearchgate.net.
A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the compound and docking it into the active site of a selected protein target. The results would be analyzed in terms of binding energy and the specific interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, the imidazole (B134444) moiety could act as a hydrogen bond donor or acceptor, while the naphthalene (B1677914) ring system would likely be involved in hydrophobic and aromatic interactions.
| Potential Protein Target | Key Interacting Amino Acid Residues (Hypothetical) | Type of Interaction |
|---|---|---|
| Tubulin (Colchicine-binding site) | Cys241, Leu248, Ala316, Val318 | Hydrophobic, Hydrogen bonds |
| Epidermal Growth Factor Receptor (EGFR) Kinase | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen bonds, Hydrophobic |
| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Arg513, Ser530 | Hydrogen bonds, Pi-stacking |
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. In medicinal chemistry, DFT calculations are employed to understand the electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions.
For this compound, DFT calculations could provide a wealth of information. These calculations can be used to determine the molecule's optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP). The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies are crucial as they relate to the molecule's ability to donate and accept electrons, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.
Studies on similar benzimidazole derivatives have utilized DFT calculations to correlate theoretical parameters with experimental findings researchgate.netnih.govmdpi.com. For example, the calculated vibrational frequencies from DFT can be compared with experimental IR and Raman spectra to confirm the molecular structure. The MEP map can identify the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding how the molecule might interact with its biological target. For instance, in a study of imidazole-phenothiazine hybrids, DFT calculations were used to determine the energies of frontier molecular orbitals and other quantum chemical descriptors to correlate with their predicted biological activities nih.gov.
| Parameter | Significance in Drug Design |
|---|---|
| Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. |
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for intermolecular interactions. |
| Mulliken Atomic Charges | Describes the charge distribution within the molecule, influencing its interaction with polar environments. |
| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. |
Virtual Screening and De Novo Design Strategies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method can be broadly categorized into ligand-based and structure-based virtual screening.
For the this compound scaffold, both approaches could be employed. In a ligand-based virtual screening (LBVS), a known active compound with a similar scaffold would be used as a template to search for other molecules with similar properties in a database. In a structure-based virtual screening (SBVS), the 3D structure of the target protein is used to dock a library of compounds, and they are ranked based on their predicted binding affinity. Studies on benzimidazole derivatives have successfully used LBVS to identify potential inhibitors of parasitic enzymes mdpi.com.
De novo design, on the other hand, is a computational method for designing novel molecules with desired properties from scratch. Starting with the this compound scaffold, a de novo design algorithm could be used to grow or link fragments within the binding site of a target protein to generate novel, potent, and specific inhibitors. This approach has been used to design novel inhibitors for various targets, including the main protease of SARS-CoV-2 researchgate.net.
| Strategy | Description | Application for this compound |
|---|---|---|
| Ligand-Based Virtual Screening (LBVS) | Searching for molecules with similar properties to a known active ligand. | Identifying new compounds with similar pharmacophoric features to known bioactive naphthoimidazoles. |
| Structure-Based Virtual Screening (SBVS) | Docking large libraries of compounds into the active site of a target protein. | Screening compound databases to find potential binders to a specific disease-related protein. |
| De Novo Design | Designing novel molecules by assembling fragments within a target's binding site. | Generating novel derivatives of this compound with optimized binding to a specific target. |
Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME)
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug development process. Poor ADME properties are a major cause of late-stage drug failures. Computational models that can predict these properties early in the discovery phase are therefore highly valuable.
For this compound, various in silico tools can be used to predict its ADME profile. These tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Several studies on benzimidazole and other heterocyclic compounds have demonstrated the utility of in silico ADME predictions to guide the selection of promising drug candidates mdpi.comnih.gov.
A predictive ADME profile for this compound would typically include estimations of its physicochemical properties (e.g., logP, solubility), pharmacokinetic properties (e.g., human intestinal absorption, Caco-2 permeability), and potential for drug-likeness based on rules such as Lipinski's rule of five. Web-based platforms like SwissADME and ADMETlab 2.0 are commonly used for these predictions .
| ADME Parameter | Importance | Desired Profile |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | High |
| Caco-2 Permeability | In vitro model for intestinal permeability. | High |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Determines if the compound can enter the central nervous system. | Dependent on the therapeutic target. |
| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to act. | Moderate to low. |
| Metabolism | ||
| CYP450 Inhibition/Substrate | Predicts potential for drug-drug interactions. | Non-inhibitor and not a major substrate. |
| Excretion | ||
| Renal Organic Cation Transporter (OCT2) Substrate | Predicts potential for renal clearance. | Dependent on desired clearance pathway. |
Computational Prediction of Biological Mechanism of Action
Understanding the biological mechanism of action of a compound is fundamental to its development as a therapeutic agent. Computational methods can play a significant role in hypothesizing and elucidating these mechanisms. By integrating data from molecular docking, ADME predictions, and other in silico analyses, a plausible mechanism of action for this compound can be proposed.
For instance, if molecular docking studies predict that this compound binds with high affinity to a specific kinase involved in a cancer signaling pathway, it can be hypothesized that the compound acts as a kinase inhibitor. Further computational analyses, such as molecular dynamics simulations, can be used to study the stability of the ligand-protein complex over time, providing more confidence in the predicted binding mode.
| Computational Method | Information Provided | Contribution to Mechanism Prediction |
|---|---|---|
| Molecular Docking | Identifies potential protein targets and binding modes. | Suggests the direct molecular target of the compound. |
| Molecular Dynamics Simulations | Assesses the stability of the ligand-protein complex. | Validates the predicted binding mode and interaction stability. |
| Target Prediction/Fishing | Screens the compound against a database of known biological targets. | Identifies potential primary and off-targets, suggesting polypharmacological effects. |
| Pathway Analysis | Maps the identified targets to known biological pathways. | Provides a broader biological context for the compound's action. |
| In Silico Toxicology Prediction | Predicts potential adverse effects and toxicity liabilities. | Helps to understand the full biological profile of the compound. |
Development and Evaluation of Advanced Naphthimidazole Derivatives and Conjugates
Synthesis and Biological Profiling of Naphthimidazole Hybrid Molecules
The fusion of the 2-methyl-1H-naphth[1,2-d]imidazole scaffold with other bioactive pharmacophores is a prominent strategy for creating hybrid molecules with enhanced or novel biological activities. The inherent properties of the naphthimidazole core, such as its planarity and ability to participate in π-π stacking interactions, make it an excellent anchor for molecular hybridization. nih.gov This approach aims to develop multifunctional agents that can interact with multiple biological targets, potentially leading to improved efficacy and reduced drug resistance.
Researchers have successfully synthesized a variety of hybrid molecules by incorporating different functional groups and heterocyclic systems onto the naphthimidazole framework. A common synthetic route is the Debus-Radziszewski reaction, which involves a one-pot condensation of a naphthalene-based quinone, an aldehyde, and an ammonia source. nih.gov This method allows for the introduction of diverse substituents at the C2 position of the imidazole (B134444) ring. nih.gov For instance, seven distinct naphth[1,2-d]imidazole compounds were synthesized from β-lapachone, a bioactive naphthoquinone, by reacting it with various aldehydes. nih.gov
The biological profiling of these hybrid molecules has revealed significant potential, particularly in oncology. Naphth[1,2-d]imidazoles derived from β-lapachone have demonstrated selective cytotoxicity against cancer cell lines. nih.gov As detailed in the table below, these compounds exhibited potent activity against human leukemia (HL-60) and colon carcinoma (HCT-116) cells. nih.gov The mechanism of action is often linked to their ability to interact with DNA or modulate key signaling pathways involved in cell proliferation and apoptosis. smolecule.comnih.gov Furthermore, the intrinsic fluorescence of the naphthimidazole core is being explored for applications in theranostics, which combines therapeutic action with diagnostic imaging. nih.gov
| Compound | IC₅₀ (μM) vs. HL-60 (Leukemia) | IC₅₀ (μM) vs. HCT-116 (Colon) |
|---|---|---|
| IM1 | 8.71 | 21.12 |
| IM2 | 15.43 | 35.67 |
| IM3 | 29.92 | 62.11 |
| IM4 | 12.34 | 28.45 |
| IM5 | 18.90 | 43.78 |
| IM6 | 22.15 | 51.23 |
| IM7 | 9.88 | 22.89 |
Data sourced from research on naphth[1,2-d]imidazoles derived from β-lapachone, demonstrating selective cytotoxicity towards cancer cells. nih.gov
Structure-Guided Optimization of Naphthimidazole Lead Compounds
The process of optimizing a lead compound is a critical step in drug discovery, involving systematic modifications to the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. For naphthimidazole derivatives, structure-guided optimization often employs computational tools like molecular docking alongside synthetic chemistry to refine the structure-activity relationship (SAR). smolecule.com
The core structure of this compound provides a rigid scaffold that can be systematically decorated with various substituents. smolecule.com The methyl group at the 2-position can influence both the steric and electronic properties of the molecule, potentially enhancing its biological activity compared to unsubstituted analogs. smolecule.com Optimization strategies often focus on modifying substituents at the nitrogen atoms of the imidazole ring and on the naphthalene (B1677914) ring system.
For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, a scaffold-hopping approach led to the synthesis of novel pyrazole-benzimidazole derivatives. nih.gov While not naphthimidazoles, the principles are directly applicable. This work identified a compound, CPL304110, as a potent and selective pan-FGFR inhibitor with IC₅₀ values in the low nanomolar range for FGFR1, -2, and -3. nih.gov Such studies highlight how hybridizing scaffolds and exploring different substituents can lead to highly potent and selective drug candidates. nih.gov
Molecular docking studies are instrumental in this optimization process. By simulating how different derivatives bind to the active site of a target protein, researchers can predict which modifications are most likely to improve binding affinity. nih.govresearchgate.net This in silico approach helps to prioritize the synthesis of the most promising compounds, saving time and resources. smolecule.com For instance, docking studies have been used to investigate the DNA binding interactions of benzimidazole-based compounds, guiding the design of new analogs with improved properties. nih.govresearchgate.net
The table below presents data from a study on benzimidazole-bearing hydrazone derivatives, illustrating how structural modifications impact anti-cancer activity. Although these are not naphthimidazoles, the data exemplifies the principles of SAR, showing how different substitutions (R group) on a core scaffold can dramatically alter the percentage of cell inhibition against various cancer cell lines. mdpi.com
| Compound | R Group | Cell Line: CCRF-CEM (% Inhibition) | Cell Line: K-562 (% Inhibition) | Cell Line: SR (% Inhibition) |
|---|---|---|---|---|
| 4c | 4-Cl | 90.13 | 93.42 | 108.49 |
| 4d | 4-Br | 95.66 | 98.12 | 105.32 |
| 4e | 4-F | 92.45 | 94.78 | 102.11 |
| 4f | 2,4-diCl | 98.76 | 101.23 | 109.87 |
| 4g | 4-OH | 85.34 | 88.90 | 95.67 |
| 4h | 4-OCH₃ | 78.99 | 82.45 | 89.12 |
Data adapted from a study on benzimidazole derivatives, showing the effect of different substitutions on anticancer activity. mdpi.com
Exploration of Naphthimidazole-Containing Metal Complexes and Coordination Compounds
The nitrogen atoms in the imidazole ring of this compound are excellent coordinating sites for metal ions, making this scaffold a versatile ligand in coordination chemistry. wikipedia.org The resulting metal complexes often exhibit unique chemical, physical, and biological properties that differ significantly from the free ligand. researchgate.net The formation of these coordination compounds can enhance biological activity, particularly their ability to interact with biomolecules like DNA. nih.gov
The synthesis of these complexes typically involves the reaction of a naphthimidazole ligand with a metal salt (e.g., chlorides or nitrates of copper, nickel, zinc, or cobalt) in a suitable solvent. researchgate.net The resulting complexes are characterized using various analytical techniques, including elemental analysis, infrared spectroscopy, and X-ray crystallography, to determine their stoichiometry and geometry. researchgate.netnih.gov Depending on the metal ion and reaction conditions, different coordination geometries, such as octahedral or tetrahedral, can be achieved. dntb.gov.ua
The biological evaluation of these metal complexes has focused heavily on their DNA binding capabilities and anticancer potential. nih.govdntb.gov.ua Techniques such as UV-Visible absorption spectroscopy, fluorescence quenching, and viscosity measurements are used to study the interaction between the complexes and DNA. dntb.gov.ua These studies often reveal that the complexes bind to DNA, typically through an intercalative mode, where the planar naphthimidazole ligand inserts itself between the base pairs of the DNA double helix. nih.govdntb.gov.ua This interaction can disrupt DNA replication and transcription, leading to cytotoxicity in cancer cells. nih.gov
The binding affinity of these complexes to DNA is quantified by the intrinsic binding constant (Kb). As shown in the table below, studies on metal complexes of Schiff base ligands containing an imidazole moiety demonstrate moderate to strong DNA binding. nih.govresearchgate.net For example, a Cu(II) complex (complex 2) showed a high binding constant of 3.27 × 10⁵ M⁻¹, indicating a strong interaction with DNA. nih.govresearchgate.net Such findings underscore the potential of naphthimidazole-containing metal complexes as novel anticancer agents. nih.gov
| Complex | Metal Ion | Binding Constant (Kb) (M⁻¹) |
|---|---|---|
| 1 | Cu(II) | 2.15 × 10⁵ |
| 2 | Cu(II) | 3.27 × 10⁵ |
| 3 | Ni(II) | 1.56 × 10⁴ |
| 4 | Ni(II) | 2.48 × 10⁴ |
| 5 | Pd(II) | 6.40 × 10³ |
| 6 | Pd(II) | 8.90 × 10³ |
| 7 | Zn(II) | 1.98 × 10⁴ |
| 8 | Zn(II) | 3.12 × 10⁴ |
Data from a study on benzimidazole Schiff base metal complexes, indicating their DNA binding affinities. nih.govresearchgate.net
Emerging Research Frontiers and Future Perspectives for 2 Methyl 1h Naphth 1,2 D Imidazole
Potential Applications in Chemical Biology and Biosensing (e.g., pH and Metal Ion Sensors)
The unique structural and fluorescent properties of 2-methyl-1H-naphth[1,2-d]imidazole and its derivatives have positioned them as promising candidates for applications in chemical biology and biosensing. smolecule.com The fusion of a naphthalene (B1677914) moiety with an imidazole (B134444) ring creates a scaffold with inherent fluorescence, which can be modulated by environmental factors such as pH and the presence of metal ions. smolecule.comresearchgate.net This responsiveness makes them suitable for the development of novel sensors.
Naphthimidazole derivatives have been investigated as fluorescent probes for detecting changes in pH. researchgate.net The protonation and deprotonation of the nitrogen atoms in the imidazole ring can alter the electronic properties of the molecule, leading to observable changes in fluorescence intensity or wavelength. mdpi.com This characteristic is crucial for designing sensors that can monitor pH in biological systems or environmental samples.
Furthermore, the naphthimidazole scaffold can be functionalized to create chemosensors for specific metal ions. d-nb.info By introducing chelating groups at appropriate positions on the naphthimidazole core, researchers can design molecules that selectively bind to target metal ions. This binding event can trigger a change in the fluorescent signal, a "turn-on" or "turn-off" response, allowing for the detection and quantification of the metal ion. chemisgroup.us The development of such sensors is significant for monitoring toxic metal pollutants in the environment and for understanding the role of metal ions in biological processes. d-nb.infonih.govmdpi.com
Table 1: Applications of Naphthimidazole Derivatives in Biosensing
| Application Area | Principle of Operation | Potential Significance |
|---|---|---|
| pH Sensing | pH-dependent protonation/deprotonation of the imidazole ring alters fluorescence. mdpi.com | Monitoring pH in cellular compartments, environmental water testing. |
| Metal Ion Sensing | Chelating groups on the naphthimidazole scaffold bind to specific metal ions, causing a fluorescent response. d-nb.infochemisgroup.us | Detection of toxic heavy metals (e.g., Pb2+, Hg2+), studying metalloprotein functions. d-nb.info |
Integration of Naphthimidazole Scaffolds in Advanced Functional Materials (e.g., Optoelectronic Applications)
The fluorescent properties of naphthimidazole derivatives also make them attractive for integration into advanced functional materials, particularly for optoelectronic applications. smolecule.com Their inherent ability to emit light upon excitation is a key characteristic for their use in devices like organic light-emitting diodes (OLEDs). smolecule.comgoogle.com
Researchers are exploring the use of this compound and related compounds as components in the emissive layer of OLEDs. google.com The color and efficiency of the emitted light can be tuned by modifying the chemical structure of the naphthimidazole core. Furthermore, these compounds can serve as host materials for phosphorescent emitters in OLEDs, contributing to improved device performance and stability. google.com The development of new materials for electronic devices is an active area of research, with naphthimidazole derivatives showing potential. google.comthieme-connect.com
Beyond OLEDs, naphthimidazole scaffolds are being investigated for their use in other functional materials. For instance, their incorporation into polymers can lead to new materials with tailored optical and electronic properties. researchgate.net These materials could find applications in areas such as luminescent solar concentrators or as components in other organic electronic devices. researchgate.netacs.org The ability to functionalize the naphthimidazole structure allows for the creation of a wide range of materials with specific properties, opening up possibilities for their use in various advanced technologies. researchgate.netacs.org
Table 2: Optoelectronic Applications of Naphthimidazole-Based Materials
| Application | Role of Naphthimidazole Scaffold | Potential Advantages |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive material or host for phosphorescent dopants. google.com | Tunable emission color, potential for high efficiency and stability. google.com |
| Luminescent Solar Concentrators | Fluorescent component embedded in a polymer matrix. researchgate.net | Enhanced light harvesting for solar energy applications. |
| Organic Semiconductors | Building block for creating novel semiconducting polymers. acs.org | Tailorable electronic properties for various organic electronic devices. |
Overcoming Challenges in the Development of Naphthimidazole-Based Therapeutics
While naphthimidazole derivatives show promise in various therapeutic areas, including as anticancer and antimicrobial agents, several challenges need to be addressed for their successful development into clinical drugs. smolecule.comontosight.ai These hurdles are common in the development of novel therapies and require a multidisciplinary approach to overcome. pharmtech.com
A significant challenge lies in optimizing the pharmacokinetic and pharmacodynamic properties of these compounds. mdpi.com Issues such as poor solubility, metabolic instability, and potential toxicity can hinder their clinical translation. mdpi.comnih.gov For instance, while some benzimidazole (B57391) derivatives (a related class of compounds) have shown anti-inflammatory activity, their use can be limited by side effects. mdpi.com Addressing these issues often involves extensive structure-activity relationship (SAR) studies to identify analogs with improved profiles. mdpi.comeurjchem.com
Furthermore, the complexity of the biological systems being targeted presents another hurdle. nih.gov For diseases like cancer, the development of drug resistance is a major concern. researchgate.net Naphthimidazole-based therapeutics may need to be used in combination with other drugs or require the development of strategies to overcome resistance mechanisms. The high cost and complexity of manufacturing these novel compounds at a large scale, while ensuring quality and consistency, also pose significant challenges. pharmtech.com Additionally, navigating the regulatory landscape for new therapeutic modalities can be complex and time-consuming. pharmtech.com
Future Directions in Synthetic Methodology and Biological Evaluation of Naphthimidazoles
Future research in the field of this compound and its derivatives will likely focus on two key areas: the development of more efficient and versatile synthetic methods and the comprehensive biological evaluation of new compounds.
From a synthetic perspective, there is a continuous need for novel methodologies that allow for the rapid and diverse functionalization of the naphthimidazole scaffold. acs.org This includes the development of one-pot reactions, the use of new catalysts, and the exploration of greener synthetic routes. researchgate.netacs.org The ability to easily create a library of diverse naphthimidazole derivatives is crucial for exploring their full potential in various applications, from materials science to medicinal chemistry. researchgate.netacs.org
In terms of biological evaluation, future studies will likely involve screening new naphthimidazole compounds against a wider range of biological targets. scribd.comnih.govnih.govmdpi.com This could lead to the discovery of new therapeutic applications for this class of compounds. researchgate.netlongdom.org Advanced techniques such as high-throughput screening and computational modeling will play an increasingly important role in identifying promising lead compounds and understanding their mechanisms of action. mdpi.com Furthermore, a deeper investigation into the structure-activity relationships of these molecules will be essential for designing more potent and selective agents. mdpi.comeurjchem.comspandidos-publications.com The synthesis and biological evaluation of novel imidazole derivatives remain an active area of research with the potential to yield new therapeutic agents. nih.govnih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
